molecular formula C11H8Br2N2O2 B13981598 methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate

methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B13981598
M. Wt: 360.00 g/mol
InChI Key: ULBVWKNUEXLSGO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of bromine atoms at the 4 and 2 positions of the phenyl ring and the pyrazole ring, respectively, and a carboxylate ester group at the 5 position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Bromination: The starting material, such as a phenyl pyrazole derivative, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Esterification: The brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst like sulfuric acid to form the carboxylate ester.

    Cyclization: The final step involves cyclization to form the pyrazole ring, which can be achieved through various methods, including the use of hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms and the carboxylate ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-(2,6-difluorophenyl)-1H-pyrazole-5-carboxylate: Similar structure but with fluorine atoms instead of bromine.

    Methyl 4-bromo-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate: Chlorine atoms replace bromine atoms.

    Methyl 4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylate: Methyl group instead of bromine.

Uniqueness

Methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding properties in biological systems and its utility in material science applications.

Properties

Molecular Formula

C11H8Br2N2O2

Molecular Weight

360.00 g/mol

IUPAC Name

methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C11H8Br2N2O2/c1-17-11(16)10-8(13)9(14-15-10)6-4-2-3-5-7(6)12/h2-5H,1H3,(H,14,15)

InChI Key

ULBVWKNUEXLSGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NN1)C2=CC=CC=C2Br)Br

Origin of Product

United States

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